![molecular formula C21H21NO4 B3292331 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one CAS No. 877806-33-2](/img/structure/B3292331.png)
1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a chemical compound used in synthesis . It has the empirical formula C7H13NO2 and a molecular weight of 143.18 .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a spirocyclic system with an eight-membered ring containing two oxygen atoms and a nitrogen atom . The exact molecular structure of “1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one” is not available in my current resources.Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Scientific Research Applications
- Findings : The 8-hexyl analogs of similar 8-benzyl-1-thia-4,8-diazaspiro[4,5]decan-3-ones were synthesized to study the influence of N-substituents on anti-ulcer activity. N-Hexylpiperidone, a derivative of this compound, demonstrated promising anti-ulcer effects .
Anti-Ulcer Activity
Spirocyclotriphosphazenes Synthesis
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzo[f]chromen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19-13-16(14-22-9-7-21(8-10-22)24-11-12-25-21)20-17-4-2-1-3-15(17)5-6-18(20)26-19/h1-6,13H,7-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYARXGOMJXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.